molecular formula C25H38Li4N7O17P3S B1140678 Butyryl Coenzyme A lithium salt CAS No. 102282-28-0

Butyryl Coenzyme A lithium salt

Cat. No.: B1140678
CAS No.: 102282-28-0
M. Wt: 861.36
InChI Key:
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Scientific Research Applications

Butyryl Coenzyme A lithium salt has a wide range of applications in scientific research:

Safety and Hazards

Butyryl Coenzyme A lithium salt may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Butyryl Coenzyme A lithium salt typically involves the reaction of butyric acid with coenzyme A in the presence of lithium ions. The reaction conditions often include a controlled temperature and pH to ensure the stability of the compound. The synthesis can be carried out in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound to achieve a high level of purity, often exceeding 90% . The compound is then stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Butyryl Coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NAD+ and reducing agents like NADH. The reactions are typically carried out under physiological conditions, with a pH around 7.0 and a temperature of 25°C .

Major Products

The major products formed from these reactions include crotonyl-CoA, acetyl-CoA, and butyryl-CoA .

Mechanism of Action

Properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSPMGDEUHRDN-WSRMJXCZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Li3N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102282-28-0
Record name Butyryl coenzyme A lithium salt hydrate
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